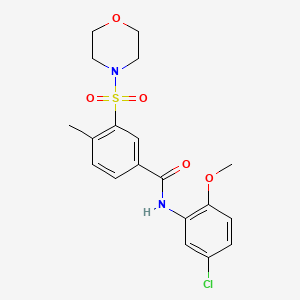![molecular formula C22H26N2O2 B5224165 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5224165.png)
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazolinone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone involves the inhibition of various signaling pathways that are crucial for cancer cell survival and proliferation. It has been found to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. It has also been found to exhibit anti-inflammatory properties and has been studied for its potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is its potential as a lead compound for the development of novel anticancer agents. However, its limitations include its poor solubility in water, which makes it challenging to use in in vivo experiments.
Orientations Futures
There are several future directions for the study of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone, including the development of novel analogs with improved solubility and potency. It can also be studied for its potential applications in the treatment of other diseases, such as inflammatory and autoimmune diseases. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is a promising compound that has gained significant attention for its potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively, and further research is needed to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been achieved using different methods, including the reaction of 5-isopropyl-2-methylphenol with 4-bromo-1-butanol followed by the reaction with 2-aminobenzonitrile. The resulting compound is then subjected to various purification steps to obtain the final product.
Applications De Recherche Scientifique
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit significant anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
3-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)18-11-10-17(3)21(14-18)26-13-7-6-12-24-15-23-20-9-5-4-8-19(20)22(24)25/h4-5,8-11,14-16H,6-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWLRVZAGCJSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)

![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzoate](/img/structure/B5224158.png)